2,5,8,11,14,17,20,23-Octaoxatetracosane
Overview
Description
2,5,8,11,14,17,20,23-Octaoxatetracosane, also known as heptaethylene glycol dimethyl ether, is a chemical compound with the molecular formula C16H34O8. It is a member of the polyethylene glycol (PEG) family and is characterized by its multiple ether linkages. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11,14,17,20,23-Octaoxatetracosane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as methanol. The reaction is catalyzed by a base, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a continuous reactor system, allowing for the efficient production of large quantities of the compound. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11,14,17,20,23-Octaoxatetracosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether linkages in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as acids or bases, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2,5,8,11,14,17,20,23-Octaoxatetracosane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the preparation of PEGylated biomolecules, which are used to enhance the stability and solubility of therapeutic proteins and peptides.
Medicine: PEGylated compounds are used in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products due to its solubilizing properties.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxatetracosane is primarily related to its ability to form hydrogen bonds and interact with various molecular targets. The compound can enhance the solubility and stability of other molecules by forming a protective hydrophilic layer around them. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability and therapeutic efficacy of drugs.
Comparison with Similar Compounds
Polyethylene Glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polyethylene Glycol Dimethyl Ether (PEGDME): Similar to 2,5,8,11,14,17,20,23-Octaoxatetracosane but with different chain lengths.
Uniqueness: this compound is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct solubilizing and stabilizing properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and solubility.
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8/c1-17-3-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-4-18-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOWVGTLVTEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152320 | |
Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-91-9 | |
Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,8,11,14,17,20,23-octaoxatetracosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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